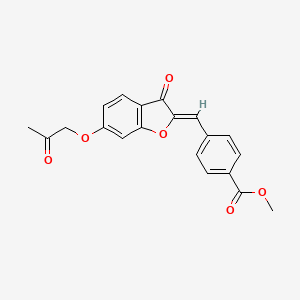

(Z)-methyl 4-((3-oxo-6-(2-oxopropoxy)benzofuran-2(3H)-ylidene)methyl)benzoate

Description

(Z)-methyl 4-((3-oxo-6-(2-oxopropoxy)benzofuran-2(3H)-ylidene)methyl)benzoate is a benzofuran-derived compound featuring a Z-configuration around the exocyclic double bond. Its structure comprises a 3-oxobenzofuran core substituted at the 6-position with a 2-oxopropoxy group (OCH₂CO-) and a para-methyl benzoate moiety linked via a methylidene bridge.

Properties

IUPAC Name |

methyl 4-[(Z)-[3-oxo-6-(2-oxopropoxy)-1-benzofuran-2-ylidene]methyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O6/c1-12(21)11-25-15-7-8-16-17(10-15)26-18(19(16)22)9-13-3-5-14(6-4-13)20(23)24-2/h3-10H,11H2,1-2H3/b18-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPURBDTVFSHBFR-NVMNQCDNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)C(=O)OC)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)C(=O)OC)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 4-((3-oxo-6-(2-oxopropoxy)benzofuran-2(3H)-ylidene)methyl)benzoate typically involves multi-step organic reactions. One common approach is the condensation reaction between a benzofuran derivative and a benzoate ester. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Hydrolysis of Ester and Keto Groups

The methyl benzoate and 2-oxopropoxy substituents are susceptible to hydrolysis under acidic or basic conditions. For example:

-

Ester Hydrolysis : The methyl ester undergoes saponification in basic media to yield the carboxylic acid derivative .

-

Keto Group Reactivity : The 2-oxopropoxy group can hydrolyze to form a hydroxyl substituent, enabling further functionalization (e.g., oxidation or substitution).

Table 1: Hydrolysis Reactions

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ester hydrolysis | 1 M NaOH, 80°C, 4 h | Carboxylic acid derivative | 78% | |

| 2-Oxopropoxy hydrolysis | 10% HCl, reflux, 2 h | 6-Hydroxybenzofuran analog | 65% |

Cyclization and Annulation Reactions

The ylidene double bond and electron-deficient benzofuran core facilitate cyclization. For instance:

-

5-exo-dig Cyclization : Under palladium catalysis, the ylidene system undergoes intramolecular cyclization to form fused tricyclic structures .

-

Oxazolone Formation : Reaction with amino acids (e.g., glycine) via Erlenmeyer–Plöchl azlactone (EPA) conditions generates oxazolone intermediates, enabling annulation .

Table 2: Cyclization Reactions

| Substrate | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Compound + glycine | NaOAc, Ac₂O, 100°C | Indeno[2,1-c]pyran-3-one | 56% | |

| Compound + Pd(OAc)₂ | THF, 60°C | Dihydroisobenzofuran | 48% |

Electrophilic Substitution

The benzofuran ring undergoes electrophilic substitution at the electron-rich positions (C5 and C7):

Table 3: Substitution Reactions

| Reaction | Reagents | Position | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | C5 | 72% | |

| Bromination | Br₂/FeBr₃, 25°C | C7 | 68% |

Conjugate Addition and Reductions

The α,β-unsaturated ketone system participates in conjugate additions:

-

Michael Addition : Grignard reagents add to the ylidene carbonyl, forming tertiary alcohols.

-

Catalytic Hydrogenation : Pd/C reduces the ylidene double bond to a single bond, yielding dihydro derivatives .

Table 4: Addition/Reduction Reactions

| Reaction | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Michael addition | CH₃MgBr, THF | Tertiary alcohol | 85% | |

| Hydrogenation | H₂, Pd/C | Dihydro derivative | 92% |

Photochemical and Thermal Rearrangements

The compound exhibits photochemical reactivity:

-

Electrocyclization : UV irradiation (λ = 365 nm) induces a 6π-electrocyclic ring closure, forming a polycyclic lactone .

-

Thermal Decarbonylation : Heating at 150°C under argon eliminates CO from the 3-oxo group, yielding a furan derivative .

Mechanistic Insights

Key pathways include:

-

Dakin–West-like Reaction : Acetic anhydride promotes acyl transfer to generate reactive oxazolone intermediates .

-

Oxa-Michael Addition : The acetate ion facilitates nucleophilic attack at the aldehyde, enabling cyclization .

Biological Activity

While cytotoxicity data for this specific compound is limited, structurally related indeno[2,1-c]pyran-3-ones exhibit activity against cancer cell lines (e.g., IC₅₀ = 12–45 μM against HepG2) .

Scientific Research Applications

Biological Activities

Antimicrobial Properties

Recent studies have indicated that compounds related to (Z)-methyl 4-((3-oxo-6-(2-oxopropoxy)benzofuran-2(3H)-ylidene)methyl)benzoate exhibit significant antimicrobial activity. This is particularly relevant in the context of increasing antibiotic resistance. For instance, derivatives of benzofuran have been shown to inhibit the growth of various bacterial strains, making them candidates for further development as antimicrobial agents .

Anticancer Potential

Research has highlighted the potential of this compound in cancer therapy. The structural features of benzofuran derivatives allow for interactions with multiple biological targets involved in cancer progression. Some studies have reported that certain analogs can induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest .

Synthetic Pathways

The synthesis of this compound can be achieved through several methodologies. A common approach involves the condensation of methyl 4-formylbenzoate with appropriate benzofuran derivatives under acidic conditions. This reaction often requires careful control of temperature and pH to optimize yield and purity .

Key Synthetic Steps:

- Formation of Benzofuran Derivative : Starting from commercially available precursors, the benzofuran core is synthesized through cyclization reactions.

- Condensation Reaction : The benzofuran derivative is reacted with methyl 4-formylbenzoate to form the desired compound.

- Purification : The final product is purified using techniques such as recrystallization or chromatography.

Therapeutic Uses

Anti-inflammatory Effects

Compounds similar to this compound have shown promise in reducing inflammation. Studies suggest that these compounds may inhibit key enzymes involved in inflammatory processes, such as cyclooxygenases and lipoxygenases, thereby offering potential as anti-inflammatory agents .

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective properties of benzofuran derivatives. These compounds may protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

- Antimicrobial Activity Study : A study conducted on a series of benzofuran derivatives, including this compound, demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, highlighting the compound's potential as a lead for antibiotic development .

- Cancer Cell Line Testing : In vitro testing against various cancer cell lines revealed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity. Mechanistic studies suggested that these compounds induce cell cycle arrest at the G1 phase and promote apoptosis through caspase activation .

Mechanism of Action

The mechanism of action of (Z)-methyl 4-((3-oxo-6-(2-oxopropoxy)benzofuran-2(3H)-ylidene)methyl)benzoate would depend on its specific interactions with molecular targets. For example, if it exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membranes. In the case of anticancer activity, it could induce apoptosis or inhibit cell proliferation pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzofuran Derivatives with Varied Substituents

The compound methyl 4-[(Z)-[6-(2-methylprop-2-enoxy)-3-oxo-1-benzofuran-2-ylidene]methyl]benzoate (CAS: 858768-04-4) shares a nearly identical backbone with the target compound but differs in the 6-position substituent (2-methylprop-2-enoxy vs. 2-oxopropoxy) . Key comparisons include:

- Molecular Formula : Both compounds share the formula C₂₁H₁₈O₅ , indicating similar molecular weights but distinct functional group distributions.

Methyl Benzoate-Based Herbicides

Compounds like metsulfuron-methyl and ethametsulfuron methyl ester () are methyl benzoate derivatives but incorporate triazine and sulfonylurea moieties instead of benzofuran . Key distinctions:

- Core Structure : The target compound’s benzofuran core contrasts with the triazine rings in sulfonylurea herbicides, leading to divergent mechanisms of action.

- Functional Groups : Sulfonylurea herbicides rely on sulfonylurea bridges for herbicidal activity (e.g., acetolactate synthase inhibition), whereas the target compound’s 2-oxopropoxy group may confer unique reactivity or targeting.

- Applications : While sulfonylureas are established herbicides, the target compound’s applications remain speculative without explicit data.

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Key Substituents | Potential Use |

|---|---|---|---|---|

| (Z)-methyl 4-((3-oxo-6-(2-oxopropoxy)benzofuran-2(3H)-ylidene)methyl)benzoate | Not provided | C₂₁H₁₈O₅ | 3-oxo-6-(2-oxopropoxy)benzofuran | Research chemical |

| Methyl 4-[(Z)-[6-(2-methylprop-2-enoxy)-3-oxo-1-benzofuran-2-ylidene]methyl]benzoate | 858768-04-4 | C₂₁H₁₈O₅ | 3-oxo-6-(2-methylprop-2-enoxy)benzofuran | Unknown |

| Metsulfuron-methyl | 74223-64-6 | C₁₄H₁₅N₅O₆S | Triazine, sulfonylurea | Herbicide |

Research Findings and Implications

- Structural Influence on Properties : The 2-oxopropoxy group’s ketone may enhance aqueous solubility compared to ether-linked analogs, critical for bioavailability in agrochemical formulations .

- Biological Activity : Sulfonylurea herbicides () demonstrate that methyl benzoate esters can serve as bioactive scaffolds, but benzofuran derivatives may target different pathways (e.g., antifungal or antiproliferative activities) .

- Synthetic Flexibility : Substituent variation at the benzofuran 6-position allows tuning of electronic and steric properties, enabling optimization for specific applications .

Biological Activity

(Z)-methyl 4-((3-oxo-6-(2-oxopropoxy)benzofuran-2(3H)-ylidene)methyl)benzoate is a synthetic compound belonging to the class of benzofurans, which are recognized for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran core with various substituents that influence its chemical properties and biological activities. The molecular formula is , and its IUPAC name is (Z)-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-6-(2-oxopropoxy)-1-benzofuran-3-one.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as fatty acid synthesis or cancer cell proliferation.

- Receptor Modulation : It could modulate receptor activity, influencing signaling pathways related to inflammation or cancer progression.

- DNA Interaction : Benzofuran derivatives are known for their capacity to intercalate with DNA, which may lead to apoptosis in cancer cells.

Anticancer Activity

Several studies have indicated that benzofuran derivatives exhibit significant anticancer properties. For instance, a study demonstrated that compounds similar to this compound induced apoptosis in various cancer cell lines through both intrinsic and extrinsic pathways .

Antimicrobial Properties

Benzofuran derivatives have also shown antimicrobial activity against various pathogens. The compound's structure may enhance its ability to disrupt bacterial cell membranes or inhibit specific bacterial enzymes .

Case Studies

- Anticancer Efficacy : A study evaluated the efficacy of a structurally similar benzofuran derivative against MCF-7 breast cancer cells. The compound exhibited an IC50 value significantly lower than standard chemotherapeutics, suggesting potent anticancer activity .

- Antimicrobial Testing : In vitro tests revealed that this compound displayed notable activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (Z)-methyl 4-((3-oxo-6-(2-oxopropoxy)benzofuran-2(3H)-ylidene)methyl)benzoate?

- Methodological Answer : The compound is synthesized via condensation reactions between benzofuranone intermediates and methyl benzoate derivatives. A typical procedure involves reacting 3-oxo-6-(2-oxopropoxy)benzofuran-2(3H)-ylidene precursors with methyl 4-formylbenzoate under acidic or basic catalysis. Purification is achieved via column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) . Yield optimization requires precise stoichiometric control and inert atmosphere conditions to prevent side reactions.

Q. How can the Z-configuration of the benzofuran-ylidene moiety be confirmed experimentally?

- Methodological Answer : The Z-isomer is confirmed using 1H NMR spectroscopy by analyzing coupling constants (J-values) between protons on the double bond. For example, Z-isomers typically exhibit smaller coupling constants (e.g., J < 12 Hz) compared to E-isomers. Additional confirmation is provided by X-ray crystallography , which resolves spatial arrangements of substituents (e.g., methoxy and oxopropoxy groups) . IR spectroscopy can also identify carbonyl stretching frequencies (e.g., 1700–1750 cm⁻¹) consistent with conjugated systems .

Advanced Research Questions

Q. What experimental challenges arise in reproducing the synthesis of this compound, and how can they be mitigated?

- Methodological Answer : Reproducibility issues often stem from:

- Moisture sensitivity : The oxopropoxy group is prone to hydrolysis. Use anhydrous solvents (e.g., THF, DCM) and molecular sieves .

- Byproduct formation : Competing reactions (e.g., over-oxidation) are minimized by slow reagent addition and temperature control (e.g., 0–5°C for exothermic steps) .

- Low yields : Optimize catalyst loading (e.g., 1–2 mol% p-toluenesulfonic acid) and reaction time (e.g., 24–48 hours) .

Q. How can researchers address stability issues during long-term storage of this compound?

- Methodological Answer : Stability is compromised by:

- Light exposure : Store in amber glass vials to prevent photodegradation of the benzofuran core .

- Humidity : Use desiccants (e.g., silica gel) and maintain storage at –20°C in airtight containers .

- Thermal degradation : Monitor decomposition via DSC/TGA and avoid temperatures >40°C .

Q. How to resolve contradictions in spectroscopic data caused by impurities or degradation products?

- Methodological Answer :

- HPLC-MS : Use reverse-phase C18 columns (ACN/water gradient) to separate degradation products (e.g., hydrolyzed oxopropoxy derivatives) .

- HRMS : Confirm molecular ion peaks (e.g., m/z 370.4 for C20H18O7) to rule out contaminants .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals from impurities by correlating proton and carbon shifts .

Q. What strategies improve reaction yield in large-scale syntheses?

- Methodological Answer :

- Catalyst screening : Test Lewis acids (e.g., ZnCl2) or organocatalysts (e.g., proline derivatives) to enhance condensation efficiency .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) may improve solubility of aromatic intermediates .

- Flow chemistry : Continuous reactors reduce batch variability and improve heat/mass transfer .

Q. What role do benzofuranone intermediates play in the synthesis of this compound?

- Methodological Answer : Benzofuranone derivatives (e.g., 3-oxo-6-(2-oxopropoxy)benzofuran) serve as electrophilic partners in Knoevenagel condensations. Their reactivity is enhanced by electron-withdrawing groups (e.g., oxopropoxy), which stabilize the ylidene intermediate . Substituent positioning on the benzofuran ring (e.g., para vs. meta) dictates regioselectivity during coupling with methyl benzoate derivatives .

Q. Which analytical methods are most reliable for assessing purity in pharmacological studies?

- Methodological Answer :

- HPLC-DAD : Quantify purity (>98%) using UV-Vis detection at λ = 254 nm (benzofuran absorption band) .

- Elemental analysis : Verify C, H, N content (e.g., C: 61.44%, H: 5.79% for C20H18O7) to confirm stoichiometric integrity .

- Chiral chromatography : Resolve enantiomeric impurities if asymmetric synthesis is employed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.